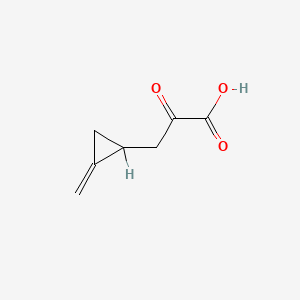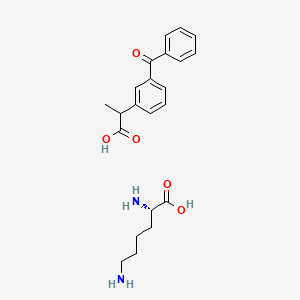
KYP-2047
Vue d'ensemble
Description
La prolyl oligopeptidase est une sérine protéase qui joue un rôle crucial dans la régulation de diverses fonctions cellulaires, notamment le stress oxydatif, l’agrégation des protéines et l’inflammation . KYP-2047 a été étudié pour ses effets thérapeutiques potentiels dans diverses maladies, notamment les troubles neurodégénératifs et le cancer .
Applications De Recherche Scientifique
KYP-2047 a un large éventail d’applications en recherche scientifique, notamment :
Mécanisme D'action
KYP-2047 exerce ses effets en inhibant l’activité de la prolyl oligopeptidase. Cette inhibition conduit à la stabilisation conformationnelle du site actif de l’enzyme, ce qui régule à son tour les interactions protéines-protéines. L’inhibition de la prolyl oligopeptidase par this compound a été associée à l’activation de l’autophagie, à la réduction du stress oxydatif et à la régulation de l’inflammation . De plus, il a été démontré que this compound module l’angiogenèse et l’apoptose dans les cellules cancéreuses, contribuant à ses effets anticancéreux .
Analyse Biochimique
Biochemical Properties
KYP-2047 interacts with the enzyme PREP, causing a conformational stabilization of PREP’s active site . This interaction leads to the regulation of protein-protein interactions, resulting in effects such as autophagy activation, reduced oxidative stress, and the regulation of inflammation . This compound has also been found to be neuroprotective against glutamate and oxygen, glucose deprivation in vitro .
Cellular Effects
This compound has shown cytoprotective and anti-inflammatory effects in human retinal pigment epithelial cells with defective proteasomal clearance . It has been associated with the clearance of cellular protein aggregates, reduced oxidative stress, and inflammation . In glioblastoma cells, this compound has been found to reduce cell proliferation through angiogenesis and apoptosis modulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the enzyme PREP, leading to its inhibition . This inhibition results in the regulation of various cellular processes, including oxidative stress, protein aggregation, and inflammation . In addition, this compound has been found to modulate the IκBα/NF-κB pathway and the JAK2/STAT3 pathway, which are highly involved in pulmonary fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce tau aggregation in tau-transfected HEK-293 cells and N2A cells, as well as in human iPSC–derived neurons carrying either the P301L or tau-A152T mutation . The effects of this compound were observed over time, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound at doses of 2.5 mg/kg and 5 mg/kg was able to reduce tumor burden in the xenograft-model . In a study on mice, this compound was found to reduce tau burden in the brain and cerebrospinal fluid and slow cognitive decline according to several behavioral tests .
Metabolic Pathways
This compound is involved in the regulation of the metabolic pathway of oxidative stress, protein aggregation, and inflammation through its inhibition of the enzyme PREP . It has also been found to modulate the IκBα/NF-κB pathway and the JAK2/STAT3 pathway .
Transport and Distribution
After systemic administration in rats, this compound was found to penetrate into the brain in pharmacologically active concentrations, it distributed evenly between brain areas, and most importantly, it was able to reach and effectively inhibit its intracellular target protein PREP .
Subcellular Localization
The subcellular localization of this compound is primarily intracellular due to its target, the enzyme PREP, being a large intracellular enzyme . The ability of this compound to penetrate into the brain and reach its intracellular target suggests that it may be localized in various subcellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de KYP-2047 implique le couplage du chlorure de 4-phénylbutanoyle avec la L-proline, suivi de l’ajout de (S)-cyanopyrrolidine. Les conditions réactionnelles impliquent généralement l’utilisation d’une base, telle que la triéthylamine, et d’un solvant organique, tel que le dichlorométhane. La réaction est effectuée à température ambiante, et le produit est purifié par chromatographie sur colonne .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont optimisées pour minimiser la formation de sous-produits et pour garantir la possibilité d’adapter le processus à une plus grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
KYP-2047 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution : this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de this compound peut conduire à la formation d’oxydes, tandis que la réduction peut produire des formes réduites du composé .
Comparaison Avec Des Composés Similaires
KYP-2047 est unique par sa forte puissance et sa sélectivité en tant qu’inhibiteur de la prolyl oligopeptidase. Les composés similaires comprennent :
BocTrpPrdN : Un inhibiteur de la prolyl oligopeptidase à base de cyanopyrrolidine avec une activité inhibitrice similaire.
BocGlyPrdN : Un autre inhibiteur à base de cyanopyrrolidine avec des effets comparables.
This compound se distingue par ses effets bien documentés sur le stress oxydatif, l’agrégation des protéines et l’inflammation, ce qui en fait un outil précieux en recherche et en applications thérapeutiques .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXFAUXQZWJGCJ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796874-99-2 | |
| Record name | KYP-2047 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796874992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KYP-2047 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J78D7C2FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)
